molecular formula C6H14ClNO2 B2825221 3-(Methoxymethyl)oxolan-3-amine hydrochloride CAS No. 1909337-70-7

3-(Methoxymethyl)oxolan-3-amine hydrochloride

Cat. No. B2825221
CAS RN: 1909337-70-7
M. Wt: 167.63
InChI Key: RUGJTVKHPNHBRA-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)oxolan-3-amine hydrochloride is a chemical compound with the CAS number 1909337-70-7 . It has a molecular weight of 167.63 and a molecular formula of C6H14ClNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like boiling point, melting point, solubility, and stability. Unfortunately, the sources I found do not provide specific information about these properties for this compound .

Scientific Research Applications

Collaborative Psychopharmacologic Studies

Research has explored the metabolism of catecholamines in psychiatric disorders, highlighting the importance of studying amines and their metabolites in cerebrospinal fluid for evaluating amine metabolism in humans. This type of study could potentially relate to the broader field of amines' roles in psychiatric conditions and their treatment (Shopsin et al., 1974).

Synthesis of Chiral Compounds

The synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives has been reported, providing a method to create pharmaceutical compounds and amino alcohols. This research could be indirectly related to developing methods for synthesizing complex molecules, including those similar to 3-(Methoxymethyl)oxolan-3-amine hydrochloride (Ella-Menye et al., 2005).

Biocatalysis in Chemical Synthesis

A high-productivity biocatalytic process for synthesizing (S)-methoxyisopropylamine, a chiral amine moiety common in certain herbicides, demonstrates the role of enzyme and reaction engineering in chemical synthesis. This research indicates the potential for biocatalytic processes in the synthesis of compounds with specific chirality and functionalities (Matcham et al., 1999).

Coupling of Amines with Polysaccharides

Studies on the coupling of amines with polyglucuronic acid, resulting in the formation of amide bonds, show the potential for chemical modification of natural polymers to introduce new functionalities. This research could offer insights into the derivatization of compounds for specific scientific applications (Follain et al., 2008).

Analysis and Estimation of Metabolites

Methods for the estimation of catecholamines and their metabolites in biological samples have been developed, illustrating the importance of accurate measurement techniques in neuroscience and pharmacology research (Kilts et al., 1977).

properties

IUPAC Name

3-(methoxymethyl)oxolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-4-6(7)2-3-9-5-6;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGJTVKHPNHBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909337-70-7
Record name 3-(methoxymethyl)oxolan-3-amine hydrochloride
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